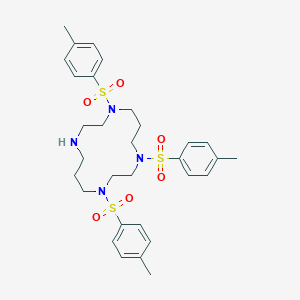
1,4,8-Tritosyl-1,4,8,11-tetraazacyclotetradecane
Cat. No. B177788
Key on ui cas rn:
104395-69-9
M. Wt: 662.9 g/mol
InChI Key: AGQXRPMVTPWIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06498155B1
Procedure details


A solution of tosyl chloride (8.1 g, 43 mmol) in chloroform (300 mL) was added dropwise over a period of 2 h to a solution of 1,4,8,11-tetraazacyclotetradecane (4.28 g, 21 mmol) in chloroform (150 mL) and triethylamine (18 mL) kept at 45° C. After the mixture stood at room temperature overnight, water (40 mL) was added with stirring. The organic layer was separated, dried (Na2SO4), and evaporated to dryness. The solid residue was dissolved in hot methanol (40 mL) and cooled to room temperature to yield a white oil. The methanol solution was decanted, and the oil triturated with more methanol to give white crystals of 7-H2O of the title compound (5.5 g, 33%). A second crop of the tritosyl derivative was obtained by evaporating the mother liquor of the first crop to dryness, dissolving the resulting sticky oil in chloroform (150 mL) and triethylamine (10 mL), and adding to the solution tosyl chloride (2 g, 10 mmol) dissolved in chloroform (50 mL) at 45° C. in 40 min. Standard workup of the solution gave white crystals of 7-H2O of the title compound (2.1 g, 13%). MS (ESP) m/z 663 [M+H]+.






Name
Yield
33%
Identifiers


|
REACTION_CXSMILES
|
[S:1](Cl)([C:4]1[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=1)(=[O:3])=[O:2].[NH:12]1[CH2:25][CH2:24][CH2:23][NH:22][CH2:21][CH2:20][NH:19][CH2:18][CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.[OH2:26]>C(Cl)(Cl)Cl.C(N(CC)CC)C>[C:7]1([CH3:8])[CH:9]=[CH:10][C:4]([S:1]([N:12]2[CH2:25][CH2:24][CH2:23][N:22]([S:1]([C:4]3[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=3)(=[O:2])=[O:26])[CH2:21][CH2:20][N:19]([S:1]([C:4]3[CH:10]=[CH:9][C:7]([CH3:8])=[CH:6][CH:5]=3)(=[O:3])=[O:2])[CH2:18][CH2:17][CH2:16][NH:15][CH2:14][CH2:13]2)(=[O:3])=[O:2])=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.1 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
|
Name
|
|
|
Quantity
|
4.28 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCCCNCCNCCC1
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept at 45° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid residue was dissolved in hot methanol (40 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a white oil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The methanol solution was decanted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the oil triturated with more methanol
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N1CCNCCCN(CCN(CCC1)S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C1=CC=C(C=C1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.5 g | |
| YIELD: PERCENTYIELD | 33% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
